molecular formula C17H22N2O4 B12884732 N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide CAS No. 82558-54-1

N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide

Cat. No.: B12884732
CAS No.: 82558-54-1
M. Wt: 318.4 g/mol
InChI Key: RQWCTLJNCDVCBN-UHFFFAOYSA-N
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Description

N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxazole ring, a dimethoxybenzamide moiety, and a dimethylpropyl group, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide typically involves the formation of the oxazole ring followed by the introduction of the dimethoxybenzamide and dimethylpropyl groups. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by subsequent functionalization steps to introduce the other groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The oxazole ring and other functional groups play a crucial role in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide
  • N-(2,2-Dimethylpropyl)-2,2-dimethyl-1-propanamine
  • N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and dimethoxybenzamide moiety differentiate it from other similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

82558-54-1

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

N-[3-(2,2-dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)10-11-9-14(23-19-11)18-16(20)15-12(21-4)7-6-8-13(15)22-5/h6-9H,10H2,1-5H3,(H,18,20)

InChI Key

RQWCTLJNCDVCBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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